5,7-Dichloroisoquinoline-1-carbonitrile
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Overview
Description
5,7-Dichloroisoquinoline-1-carbonitrile: is a chemical compound with the molecular formula C₁₀H₄Cl₂N₂ and a molecular weight of 223.06 g/mol . This compound is characterized by the presence of two chlorine atoms at the 5th and 7th positions of the isoquinoline ring and a cyano group at the 1st position. It is primarily used in research and development within various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under controlled temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,7-Dichloroisoquinoline-1-carbonitrile can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted isoquinoline derivatives
Scientific Research Applications
Chemistry: 5,7-Dichloroisoquinoline-1-carbonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of more complex molecules in medicinal chemistry and material science .
Biology: In biological research, this compound is used to study the interactions of isoquinoline derivatives with biological targets. It helps in understanding the structure-activity relationships and the development of bioactive molecules .
Medicine: It is investigated for its pharmacological properties and its ability to modulate biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable in the manufacturing of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of 5,7-Dichloroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
- 5,8-Dichloroisoquinoline-1-carbonitrile
- 5,6-Dichloroisoquinoline-1-carbonitrile
- 5,7-Dibromoisoquinoline-1-carbonitrile
Comparison: 5,7-Dichloroisoquinoline-1-carbonitrile is unique due to the specific positioning of chlorine atoms at the 5th and 7th positions. This positioning influences its chemical reactivity and biological activity. Compared to its analogs, such as 5,8-Dichloroisoquinoline-1-carbonitrile, the 5,7-dichloro derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for distinct applications .
Properties
Molecular Formula |
C10H4Cl2N2 |
---|---|
Molecular Weight |
223.05 g/mol |
IUPAC Name |
5,7-dichloroisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C10H4Cl2N2/c11-6-3-8-7(9(12)4-6)1-2-14-10(8)5-13/h1-4H |
InChI Key |
JVWFFUNJOSUCCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1C(=CC(=C2)Cl)Cl)C#N |
Origin of Product |
United States |
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